5-Ethyl-2-(pyridin-3-yl)indoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16N2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
5-ethyl-2-pyridin-3-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H16N2/c1-2-11-5-6-14-13(8-11)9-15(17-14)12-4-3-7-16-10-12/h3-8,10,15,17H,2,9H2,1H3 |
InChI Key |
AHPUFHXZXQIVCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(C2)C3=CN=CC=C3 |
Origin of Product |
United States |
The Indoline Core: a Privileged Scaffold in Drug Discovery
The indoline (B122111) scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry and drug discovery. google.com Its rigid, bicyclic structure provides a versatile framework that can be readily functionalized to interact with a wide array of biological targets. google.comnih.gov This adaptability has led to the incorporation of the indoline moiety into a diverse range of therapeutic agents.
The significance of the indoline core is underscored by its presence in numerous natural products and synthetic drugs with a broad spectrum of biological activities. google.comsarex.com These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. huji.ac.ilnih.gov The ability of the indoline nucleus to mimic the structure of peptides and bind to proteins makes it a "privileged structure" in the design of new therapeutic agents. sarex.com
The development of novel anticancer drugs has particularly benefited from the versatility of the indoline scaffold. nih.gov Its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, often through mechanisms such as the inhibition of key enzymes or the induction of apoptosis. nih.gov Furthermore, the indoline structure is a key component in the development of agents targeting central nervous system disorders, highlighting its ability to cross the blood-brain barrier.
The Influence of Pyridine Substituents on Bioactivity
The pyridine (B92270) ring, a six-membered heterocyclic compound containing a nitrogen atom, is another critical component in the design of bioactive molecules. novaphene.com Its presence in a molecule can significantly influence its physicochemical properties, such as solubility, basicity, and hydrogen bonding capacity, which in turn can enhance its biological activity. researchgate.net The pyridine moiety is found in many FDA-approved drugs, demonstrating its importance in pharmaceutical development. nih.gov
Pyridine derivatives have a wide range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents. mdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets. researchgate.net Moreover, the pyridine ring can serve as a bioisostere for other aromatic rings, allowing for the fine-tuning of a molecule's pharmacological profile.
The incorporation of a pyridine substituent can lead to enhanced potency and selectivity of a drug candidate. For example, the replacement of a phenyl ring with a pyridine ring in certain compounds has been shown to dramatically increase their biological activity. huji.ac.il This highlights the strategic importance of the pyridine scaffold in hit-to-lead optimization during the drug discovery process.
5 Ethyl 2 Pyridin 3 Yl Indoline: Structural Context and Academic Relevance
5-Ethyl-2-(pyridin-3-yl)indoline is a chemical entity that marries the privileged indoline (B122111) core with a strategically placed pyridine (B92270) substituent. The molecule's structure consists of an indoline ring substituted at the 5-position with an ethyl group and at the 2-position with a pyridin-3-yl group. While specific academic research on this exact compound is limited, its structural components suggest a strong potential for biological activity, making it a relevant subject for investigation.
The academic relevance of this compound can be inferred from studies on related compounds. Research on 5-substituted indoline derivatives has shown that modifications at this position can significantly impact their pharmacological properties. nih.gov The ethyl group at the 5-position, a small lipophilic substituent, could potentially enhance the compound's membrane permeability and its interaction with hydrophobic pockets in target proteins.
Similarly, the presence of the pyridin-3-yl group at the 2-position is of significant interest. Studies on 2-substituted indoline and indole (B1671886) derivatives have demonstrated a wide range of biological activities. The pyridin-3-yl moiety, with its specific electronic and steric properties, could confer novel pharmacological activities or improve the selectivity of the compound for its biological target. The combination of these two key pharmacophores in a single molecule makes this compound a compelling candidate for further research.
Future Research Directions for 5 Ethyl 2 Pyridin 3 Yl Indoline
Retrosynthetic Analysis for the this compound Scaffold
A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnections can be made at the C-N and C-C bonds that form the indoline ring and attach the substituents.
Route A: Late-Stage Arylation and Alkylation This approach involves forming the indoline ring first, followed by sequential functionalization.
Disconnection 1 (C2-Aryl bond): The pyridin-3-yl group can be disconnected, leading to 5-ethylindoline (B1627181) as a key intermediate. This suggests a C-H arylation or cross-coupling reaction at the C2 position of a protected 5-ethylindoline.
Disconnection 2 (C5-Ethyl bond): The ethyl group at the C5 position can be disconnected from the indoline core, pointing to a Friedel-Crafts acylation followed by reduction, or a direct C-H alkylation.
Disconnection 3 (Indoline Ring): The indoline ring itself can be formed from a substituted β-arylethylamine, such as 2-(4-ethylphenyl)ethanamine, via an intramolecular cyclization.
Route B: Convergent Synthesis (Cyclization-based approach) This strategy involves constructing the indoline ring from precursors that already contain the required substituents.
Disconnection 1 (C2-N1 and C2-C3 bonds): A disconnection across the pyrroline (B1223166) moiety of the indoline suggests a cyclization strategy. One potential precursor could be a substituted o-aminobenzylidine derivative which can undergo cyclization. For instance, an appropriately substituted aniline (B41778) could react with a pyridine-3-carbaldehyde derivative in a reductive amination followed by cyclization.
Disconnection 2 (C4-C5 bond of a precursor): An alternative convergent route could involve the reaction of a 4-ethylaniline (B1216643) derivative with a suitable three-carbon synthon that incorporates the pyridin-3-yl group.
This analysis highlights that the synthesis can be approached by either building the core and then decorating it (Route A) or by assembling pre-functionalized fragments (Route B). The choice of route would depend on the availability of starting materials and the efficiency of the key chemical transformations.
Classical and Contemporary Approaches to Indoline Synthesis
The synthesis of the indoline core and the introduction of its substituents can be achieved through a variety of established and modern chemical methods. nih.gov
The indoline ring is a reduced form of indole (B1671886). While it can be prepared by the reduction of corresponding indoles using strong reducing agents or catalytic hydrogenation, direct cyclization methods are often more efficient for creating substituted indolines.
Palladium-Catalyzed Intramolecular Amination: A prominent method involves the Pd-catalyzed intramolecular C-H amination of β-arylethylamines. organic-chemistry.org This approach offers high efficiency and mild reaction conditions. Protecting groups on the amine, such as picolinamide (B142947) (PA) or 2-pyridinesulfonyl, are often employed to direct the C-H activation and can be removed subsequently. organic-chemistry.org
Radical Cyclizations: Cobalt-catalyzed reactions of o-aminobenzylidine N-tosylhydrazones can generate carbene radicals, which undergo intramolecular 1,5-hydrogen atom transfer (1,5-HAT) followed by cyclization to form the indoline scaffold. nih.gov This method utilizes inexpensive reagents and allows for the synthesis of functionalized indoline products. nih.gov
Reductive Cyclization of 2-Nitrostyrenes: A classical approach involves the reduction of 2-nitrostyrene derivatives. The nitro group is reduced to an amine, which then undergoes an intramolecular Michael addition to the alkene, forming the indoline ring. Various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal hydrides, can be used.
| Method | Catalyst/Reagent | Precursor Type | Key Features |
| Intramolecular C-H Amination | Pd(OAc)₂, PhI(OAc)₂ | β-arylethylamine | High efficiency, mild conditions, uses directing groups. organic-chemistry.org |
| Radical Cyclization | [Co(TPP)], LiOtBu | o-aminobenzylidine N-tosylhydrazone | Uses inexpensive cobalt catalyst, proceeds via radical intermediates. nih.gov |
| Reductive Cyclization | H₂/Pd-C, NaBH₄ | 2-Nitrostyrene | Classical, reliable method for simple indolines. |
| Nickel/Photoredox Catalysis | Ni catalyst, photoredox catalyst | Iodoacetanilides and alkenes | Forms indolines in one step with high regioselectivity for 3-substituted products. acs.org |
Introducing an ethyl group specifically at the C5 position of the indoline ring requires high regioselectivity, as other positions on the benzene (B151609) ring (C4, C6, C7) are also susceptible to electrophilic attack.
Friedel-Crafts Acylation: A common strategy is the Friedel-Crafts acylation of an indole or indoline precursor. Using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid (e.g., AlCl₃) would introduce an acetyl group, which can then be reduced to the ethyl group (e.g., via Wolff-Kishner or Clemmensen reduction). The C5 position is often favored in electrophilic substitution on the indole nucleus due to electronic effects, but mixtures with C4 and C6 products can occur.
Direct C-H Alkylation: Modern methods allow for the direct alkylation of C-H bonds. Copper-catalyzed C5-H alkylation of indoles bearing a carbonyl group at the C3 position has been demonstrated using α-diazomalonates. nih.govrsc.org While this specific reagent introduces a more complex side chain, the principle demonstrates the feasibility of direct C5-alkylation. Adapting this for ethylation would require a suitable ethyl source.
Directed Ortho-Metalation (DoM): If starting from an aniline derivative, a directing group can be used to achieve selective functionalization prior to ring formation. For instance, a pivaloyl-protected 4-ethylaniline could be a starting material for subsequent cyclization to a 5-ethylindoline.
| Method | Reagents | Substrate | Key Features |
| Friedel-Crafts Acylation/Reduction | 1. Acyl chloride, AlCl₃ 2. H₂NNH₂, KOH | Indole/Indoline | Two-step process, regioselectivity can be an issue. |
| Copper-Catalyzed C-H Alkylation | Cu(OAc)₂·H₂O/AgSbF₆, Diazo compound | C3-carbonyl indoles | Direct C5-functionalization, high regioselectivity. nih.govrsc.org |
| Iodination followed by Cross-Coupling | 1. Iodinating agent 2. Et-B(OH)₂, Pd catalyst | Indole | Highly regioselective C5-iodination provides a handle for subsequent Suzuki coupling. rsc.org |
Introducing an aryl group, such as pyridin-3-yl, at the C2 position is a key challenge. The C2 and C3 positions of the indole/indoline core have distinct reactivities.
Palladium-Catalyzed C-2 Arylation of Indoles: Direct arylation of the indole C-H bond is a powerful strategy. Palladium catalysts, such as Pd(OAc)₂, can effectively couple indoles with aryl halides (e.g., 3-bromopyridine (B30812) or 3-iodopyridine). acs.orgacs.org The regioselectivity for C2 over C3 can be controlled by the choice of catalyst, ligands, and reaction conditions. acs.org The resulting 2-arylindole can then be reduced to the desired 2-arylindoline.
Rhodium-Catalyzed Arylation: Rhodium(III) catalysts have been used for the C-7 arylation of indolines using arylsilanes. nih.gov While this demonstrates arylation on the benzene ring, similar principles of directed C-H activation could potentially be adapted for C2-arylation.
Cyclization of Pre-functionalized Precursors: A convergent approach involves the cyclization of a precursor already bearing the pyridin-3-yl moiety. For example, the reaction of an aniline with an α-haloketone bearing a pyridine ring (a Hantzsch-type synthesis) or the cyclization of an N-aryl enamine derived from a pyridyl ketone could be envisioned. A reported synthesis of an indole derivative involved reacting 2-picolylamine with ethyl acetoacetate, followed by treatment with naphthoquinone, showcasing a strategy where the pyridine moiety is incorporated early. researchgate.netmdpi.com
| Method | Catalyst/Reagents | Substrates | Key Features |
| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, Base | Indole, Aryl Halide | Direct C2-arylation of the indole core, followed by reduction. acs.orgacs.org |
| Rhodium-Catalyzed C-H Arylation | [RhCp*Cl₂]₂, AgSbF₆ | Indoline, Arylsilane | Demonstrates C-H arylation on the indoline scaffold, though reported for C7. nih.gov |
| Convergent Cyclization | Acid or Metal Catalyst | Substituted Aniline, Pyridyl-containing synthon | Builds the ring with the substituent already in place. researchgate.netmdpi.com |
Advanced Catalytic Methods in the Synthesis of this compound Analogues
Recent advances in catalysis offer powerful tools for the synthesis of complex indolines. These methods often provide higher efficiency, selectivity, and functional group tolerance compared to classical approaches.
Dual Nickel/Photoredox Catalysis: A combination of nickel and photoredox catalysis enables the one-step synthesis of indolines from iodoacetanilides and alkenes. acs.org This method generates 3-substituted indolines with very high regioselectivity. While not directly applicable to the target molecule's substitution pattern, it exemplifies the power of dual catalytic systems in constructing the indoline core.
Ruthenium-Catalyzed Dehydrative C-H Coupling: Cationic ruthenium-hydride complexes can catalyze the C-H coupling of arylamines with diols to form indole products in a highly regioselective manner. nih.gov This method is atom-economical and avoids the generation of toxic byproducts.
Copper-Catalyzed C-H Functionalization: As mentioned, copper catalysis is effective for the regioselective C5-alkylation of indoles. nih.govrsc.org Copper catalysts are also used in N-arylation reactions, providing an alternative to palladium for forming C-N bonds, which could be relevant in certain synthetic routes. mdpi.com
These advanced methods highlight a trend towards using earth-abundant metals and harnessing light energy to drive challenging transformations, paving the way for more efficient syntheses of complex molecules like this compound analogues.
Identification of Primary Molecular Targets
There is no available research identifying the primary molecular targets of this compound. Binding assays, affinity chromatography, or molecular modeling studies that would typically be used to determine such targets have not been published for this compound.
Downstream Signaling Cascade Elucidation
Without an identified primary target, the elucidation of any downstream signaling cascades is not possible. Research into how a compound affects intracellular communication, such as G-protein signaling pathways or kinase cascades, is contingent on first knowing its initial binding site. nih.gov
Specific Receptor Subtype Selectivity and Allosteric Modulation
No data exists on the selectivity of this compound for any receptor subtypes. Studies that would differentiate its binding affinity between closely related receptors (e.g., dopamine (B1211576) D2 vs. D3 receptors) have not been performed. nih.gov Furthermore, there is no information regarding any potential allosteric modulatory effects.
Cellular and Subcellular Localization of Pharmacological Action
The cellular and subcellular sites where this compound might exert a pharmacological effect are unknown due to the absence of relevant scientific studies.
Structure Activity Relationship Sar Investigations of 5 Ethyl 2 Pyridin 3 Yl Indoline Derivatives
Elucidation of Key Pharmacophoric Features within the Indoline (B122111) Core
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. nih.gov Its importance lies in its ability to participate in various non-covalent interactions with biological targets. The key pharmacophoric features of the indoline core in the context of 5-Ethyl-2-(pyridin-3-yl)indoline derivatives are centered around its aromaticity, the nitrogen atom, and its potential for substitution.
The indole (B1671886) nitrogen (NH) group is a significant feature, capable of acting as a hydrogen bond donor. nih.gov This interaction can be crucial for anchoring the ligand within the binding pocket of a receptor. The replacement of this hydrogen with a methyl group, for instance, has been shown to lead to inactivity in some indole derivatives, suggesting a critical role for this hydrogen bond. nih.gov Conversely, in other contexts, N-1 alkylation of the indoline ring is a common strategy to explore the steric and electronic requirements of the binding site. nih.gov
Bioisosteric replacement of the indoline core is a common strategy to explore alternative scaffolds with potentially improved properties. researchgate.netnih.govmdpi.com For instance, replacing the indole moiety with a benzimidazole (B57391) has been used to increase the polarity of the core structure. nih.govacs.org Such modifications can lead to derivatives with altered solubility, metabolic stability, and target engagement.
Positional and Stereochemical Impact of the 5-Ethyl Moiety on Activity
The size and orientation of the 5-ethyl group can significantly influence how the molecule fits into a binding pocket. A bulky substituent at this position can either enhance binding by occupying a hydrophobic pocket or hinder it through steric clashes. wikipedia.org The stereochemistry of substituents on the indoline ring can be critical, as different enantiomers or diastereomers may exhibit distinct biological activities. researchgate.net While specific stereochemical studies on the 5-ethyl group of this particular compound are not extensively documented, the principle of stereoselectivity is a cornerstone of medicinal chemistry.
From a physicochemical standpoint, the ethyl group increases the lipophilicity of the molecule. This can affect its absorption, distribution, metabolism, and excretion (ADME) properties. Increased lipophilicity can enhance membrane permeability but may also lead to increased metabolic breakdown or non-specific binding.
Studies on related indole derivatives have shown that the nature and position of substituents on the indole ring are critical for activity. For example, in a series of indole-based inhibitors, 1,5-disubstitution was found to promote optimal binding. nih.gov This highlights the importance of the 5-position for productive interactions with the target.
Structural Modifications of the 2-Pyridin-3-yl Group and Resulting Biological Activity
The position of the nitrogen atom within the pyridine (B92270) ring is a critical determinant of its chemical properties and its ability to act as a hydrogen bond acceptor. nih.gov Moving the nitrogen to the 2- or 4-position would alter the electronic distribution and the vector of the potential hydrogen bond, which could significantly impact receptor binding. For instance, in some series of compounds, a 2-pyridyl substituent has been shown to be more potent than a 3-pyridyl or 4-pyridyl substituent. nih.gov
Bioisosteric replacement of the pyridine ring with other heterocycles, such as thiazole (B1198619) or pyrimidine, is a common strategy to explore different interaction patterns and optimize pharmacokinetic properties. nih.gov Such modifications can lead to improved selectivity and potency.
Influence of Linker and Substituent Variations on Overall Activity and Selectivity
The direct connection between the indoline and pyridine rings in this compound can be considered a zero-atom linker. Introducing a linker between these two moieties or modifying the substituents on either ring can significantly impact the compound's activity and selectivity by altering its conformational flexibility, size, and physicochemical properties.
The design of a linker is crucial as it can optimize the spatial orientation of the two key pharmacophores (indoline and pyridine) to achieve maximal interaction with the target. creative-biolabs.com The length and flexibility of the linker are critical parameters. nih.gov A rigid linker may lock the molecule in a favorable conformation, while a flexible linker might allow for adaptation to different binding site topographies, though potentially at an entropic cost. nih.gov Common linker types include alkyl chains, polyethylene (B3416737) glycol (PEG) chains, and "click chemistry" linkers. creative-biolabs.com
Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com The development of QSAR models for this compound analogs can provide valuable insights into the key molecular descriptors that govern their activity and can be used to predict the potency of novel, untested derivatives.
A typical QSAR study involves several steps. First, a dataset of molecules with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each molecule. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. researchgate.net
Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Support Vector Machines (SVM), are then used to build a model that correlates the descriptors with the biological activity. nih.govtandfonline.com For instance, a QSAR model for a series of indole derivatives identified the Kier and Hall index, information content, and partial charges on nitrogen atoms as important parameters. nih.gov
The predictive power of the QSAR model is assessed through internal and external validation. A robust and predictive QSAR model can then be used to virtually screen new analog designs, prioritizing the synthesis of compounds with the highest predicted activity. This approach can significantly accelerate the drug discovery process by focusing synthetic efforts on the most promising candidates.
Below is a hypothetical data table illustrating the kind of data that would be used to build a QSAR model for this compound analogs.
| Compound ID | R1 (on Indoline) | R2 (on Pyridine) | LogP (Lipophilicity) | Dipole Moment (Debye) | Biological Activity (IC50, nM) |
| 1 | H | H | 3.2 | 2.5 | 150 |
| 2 | 5-F | H | 3.3 | 3.1 | 120 |
| 3 | H | 4-CH3 | 3.6 | 2.3 | 95 |
| 4 | 5-Cl | 4-Cl | 4.1 | 3.8 | 50 |
| 5 | 5-OCH3 | H | 2.9 | 2.8 | 200 |
Computational and Theoretical Studies Applied to 5 Ethyl 2 Pyridin 3 Yl Indoline
Molecular Modeling and Docking Simulations for Target Interaction Prediction
Molecular modeling and docking simulations are fundamental in silico techniques used to predict how a small molecule, or ligand, binds to a macromolecular target, typically a protein. This approach is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity. For a molecule like 5-Ethyl-2-(pyridin-3-yl)indoline, these simulations would provide insights into its binding affinity, orientation, and interactions within the active site of a target protein.
Detailed research findings from analogous indole (B1671886) and indoline (B122111) derivatives show that these compounds are often investigated as inhibitors for a variety of enzymes, including cyclooxygenase (COX), tyrosinase, and various kinases. nih.govmdpi.comajchem-a.comnih.gov For example, docking studies on novel indole derivatives have been used to successfully design and identify potent COX-2 inhibitors for anti-inflammatory applications. nih.govajchem-a.com In such studies, the synthesized compounds with the best-predicted binding affinities (docking scores) often correlate well with their experimentally determined biological activities. ajchem-a.com The simulations typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. ajchem-a.com
A hypothetical molecular docking study for this compound against a kinase target might yield results similar to those presented in the following table.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Kinase X | -9.8 | LEU83, VAL91, ALA104 | Hydrophobic |
| LYS85 | Hydrogen Bond (with Pyridine (B92270) N) | ||
| ASP181 | Hydrogen Bond (with Indoline NH) |
This table is illustrative and represents the type of data generated from a molecular docking simulation. The values are not based on experimental results for this compound.
Molecular Dynamics Simulations for Conformational Stability and Ligand-Protein Dynamics
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. MD simulations are critical for assessing the stability of the predicted binding pose from docking and for understanding the conformational changes that may occur upon ligand binding. nih.govnih.gov
For a compound like this compound, an MD simulation would track the atomic movements over a period, typically nanoseconds, to evaluate the stability of the complex. Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, which indicates the stability of the system, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of specific regions of the protein. Studies on similar heterocyclic compounds have used MD simulations to confirm the stability of docking results, showing minimal fluctuations in the key interacting residues over the simulation period. nih.gov
A summary of hypothetical MD simulation results for the this compound-Kinase X complex is presented below.
| Simulation Parameter | Value | Interpretation |
|---|---|---|
| Simulation Time | 100 ns | Standard duration for assessing complex stability. |
| Average Protein RMSD | 1.5 Å | Indicates the protein structure remains stable. |
| Average Ligand RMSD | 0.8 Å | Suggests the ligand maintains a stable binding pose. |
| Key Residue RMSF | <1.2 Å | Low fluctuation in binding site residues, confirming stable interactions. |
This table is illustrative and represents the type of data generated from a molecular dynamics simulation. The values are not based on experimental results for this compound.
Quantum Mechanical Calculations for Electronic Properties and Reactivity
Quantum Mechanical (QM) methods offer the highest level of theory for calculating the electronic properties of molecules. nih.govnih.gov Unlike the classical mechanics used in docking and MD simulations, QM calculations are based on the fundamental principles of quantum physics, providing highly accurate information about electron distribution, molecular orbital energies, and reactivity. nih.govijsdr.orgijirt.org For this compound, QM calculations would be essential for a deep understanding of its intrinsic chemical nature.
Frontier Molecular Orbital (FMO) theory is a key application of QM that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests higher reactivity and polarizability. nih.gov
A hypothetical FMO analysis for this compound, likely performed using Density Functional Theory (DFT), would yield the following data.
| Parameter | Energy (eV) | Significance |
|---|---|---|
| HOMO Energy | -5.8 | Region of electron donation (nucleophilic character). |
| LUMO Energy | -1.2 | Region of electron acceptance (electrophilic character). |
| HOMO-LUMO Gap (ΔE) | 4.6 | Indicates high chemical stability. |
This table is illustrative and represents the type of data generated from a quantum mechanical calculation. The values are not based on experimental results for this compound.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for understanding intermolecular interactions, particularly in drug-receptor binding, as it identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic attack.
For this compound, an MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring, indicating its role as a hydrogen bond acceptor. The hydrogen atom on the indoline nitrogen would exhibit a positive potential, marking it as a potential hydrogen bond donor.
Predictive Pharmacokinetic Properties (ADME) through In Silico Approaches
In the drug development process, a compound's success depends not only on its biological activity but also on its pharmacokinetic profile, summarized by Absorption, Distribution, Metabolism, and Excretion (ADME). researchgate.net A significant portion of drug candidates fail in clinical trials due to poor ADME properties. researchgate.net In silico tools, such as the SwissADME server, are widely used to predict these properties from a molecule's structure, allowing for early identification of potential liabilities. nih.govajchem-a.comeijppr.com
These predictive models analyze various physicochemical properties and apply established rules, such as Lipinski's Rule of Five, to assess a compound's "drug-likeness." researchgate.net For this compound, a predictive ADME analysis would provide crucial information on its potential to be developed into an orally bioavailable drug.
| Property | Predicted Value | Drug-Likeness Guideline |
|---|---|---|
| Molecular Weight | 238.32 g/mol | ≤500 |
| LogP (Lipophilicity) | 3.10 | ≤5 |
| Hydrogen Bond Donors | 1 | ≤5 |
| Hydrogen Bond Acceptors | 2 | ≤10 |
| Lipinski's Rule of Five Violations | 0 | 0 is ideal |
| Topological Polar Surface Area (TPSA) | 28.1 Ų | <140 Ų |
| Gastrointestinal (GI) Absorption | High | High is preferred |
| Blood-Brain Barrier (BBB) Permeant | Yes | Dependent on target |
This table is illustrative and represents the type of data generated from an in silico ADME prediction. The values are not based on experimental results for this compound.
Advanced Research Directions and Therapeutic Prospects of 5 Ethyl 2 Pyridin 3 Yl Indoline
Lead Optimization Strategies for 5-Ethyl-2-(pyridin-3-yl)indoline Derivatives
Lead optimization is a critical phase in drug discovery where an active compound (a "hit" or "lead") is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. For this compound, several strategic modifications could be explored to enhance its therapeutic potential. These strategies are guided by structure-activity relationship (SAR) studies, which seek to understand how specific structural features of the molecule influence its biological activity. acs.orgnih.gov
Systematic modifications would be made to the three main components of the molecule: the indoline (B122111) core, the ethyl group at the C5 position, and the pyridyl ring at the C2 position.
Indoline Core Modifications: The nitrogen atom of the indoline ring is a key site for modification. acs.org Alkylation, acylation, or sulfonylation at this position can significantly alter the molecule's interaction with biological targets. acs.org For instance, studies on other indoline derivatives have shown that introducing different substituents on the indoline nitrogen can modulate activity against various targets. acs.orgnih.gov
Substitutions on the Aromatic Ring: The ethyl group at the 5-position of the indoline ring can be replaced with a variety of other functional groups to probe the effect on activity. acs.org Halogens, such as chlorine or bromine, have been shown to be crucial for the resistance-modifying activity of some tricyclic indoline analogues. acs.org Other potential substitutions include methoxy, trifluoromethyl, or cyano groups to explore the effects of electronics and sterics on target binding.
Pyridyl Ring Modifications: The position and substitution of the nitrogen atom within the pyridine (B92270) ring can be altered. The pyridin-3-yl moiety could be replaced with pyridin-2-yl or pyridin-4-yl isomers to investigate how the nitrogen's location impacts binding. Furthermore, adding substituents to the pyridine ring itself could fine-tune the molecule's properties. Replacing the pyridine ring with other aromatic or heteroaromatic systems is another viable strategy to explore a wider chemical space. researchgate.net
A lead optimization campaign for this compound would involve the synthesis and evaluation of a matrix of these derivatives to build a comprehensive SAR profile.
Table 1: Potential Lead Optimization Strategies for this compound
| Molecular Region | Strategy | Rationale | Example Modifications |
| Indoline Nitrogen (N1) | Alkylation/Acylation | Modulate polarity, hydrogen bonding, and steric interactions. acs.org | Methyl, Acetyl, Benzyl, Sulfonyl groups |
| Indoline Aromatic Ring (C5) | Substituent Modification | Explore electronic and steric effects on target engagement. acs.org | -H, -Cl, -Br, -OCH₃, -CF₃, -CN |
| Indoline C2 Position | Scaffold Hopping | Alter geometry and electronic properties. researchgate.net | Phenyl, Thienyl, Furanyl, Pyrimidinyl |
| Pyridine Ring | Isomeric Substitution | Change the nitrogen position to alter binding orientation. | Pyridin-2-yl, Pyridin-4-yl |
Exploration of Polypharmacology and Multi-target Approaches
Polypharmacology refers to the ability of a single drug to interact with multiple targets, a concept that is gaining traction for treating complex multifactorial diseases like cancer and neurodegenerative disorders. researchgate.net The hybrid nature of this compound, containing both an indoline and a pyridine scaffold, makes it an excellent candidate for a multi-target-directed ligand (MTDL) approach. researchgate.net Both indoline and pyridine moieties are present in numerous drugs acting on a wide variety of biological targets. nih.govnih.gov
For example, the indole (B1671886) nucleus (a close relative of indoline) is a scaffold for molecules targeting serotonin (B10506) receptors, melatonin (B1676174) receptors, and various kinases. nih.govwikipedia.org The pyridine ring is a key component of inhibitors for enzymes like CYP17A1, which is relevant in prostate cancer. nih.gov A hybrid molecule could potentially modulate targets associated with both scaffolds simultaneously.
The development of indole-pyrimidine hybrids has led to approved cancer therapies like osimertinib, demonstrating the success of this strategy. nih.gov Research into rivastigmine-indole hybrids has shown potential for creating multi-target drugs for Alzheimer's disease. researchgate.net A research program for this compound could therefore screen the compound and its derivatives against a panel of targets known to be modulated by either indolines or pyridines.
Table 2: Potential Multi-Target Profile for this compound Derivatives
| Scaffold | Associated Target Classes | Potential Therapeutic Areas |
| Indoline | Kinases (e.g., c-Src, Tyrosine Kinases), G-protein coupled receptors (e.g., Serotonin, Melatonin), Enzymes (e.g., FAAH) nih.govnih.govnih.gov | Cancer, Neurological Disorders, Inflammation |
| Pyridine | Kinases (e.g., PIM-1), Cytochrome P450 enzymes (e.g., CYP17A1) nih.govresearchgate.net | Cancer, Metabolic Disorders |
| Hybrid | Dual or multiple inhibitors/modulators | Complex diseases (e.g., Cancer, Alzheimer's) |
Integration with High-Throughput Screening and Combinatorial Chemistry
To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery techniques like high-throughput screening (HTS) and combinatorial chemistry are essential. nih.gov
Combinatorial Chemistry allows for the rapid synthesis of large numbers of related compounds, known as a library. nih.gov Starting with the core this compound structure, a combinatorial library could be generated by systematically introducing a wide variety of building blocks at the key modification sites identified in the lead optimization section (N1, C5, and the pyridyl ring). Solid-phase organic synthesis is a powerful technique for constructing such libraries, where the core scaffold is attached to a resin and then elaborated through a series of chemical reactions. nih.govacs.org
High-Throughput Screening (HTS) enables the rapid testing of these large compound libraries against specific biological targets. nih.gov Automated robotic systems can perform thousands of biological assays in a single day, quickly identifying "hits" from the library that show activity against the target of interest. These hits can then be selected for further study and optimization.
The integration of these two technologies creates a powerful cycle for drug discovery: a combinatorial library of this compound derivatives would be synthesized and then screened via HTS to identify active compounds. The SAR data from this initial screen would then inform the design of a second, more focused library for the next round of synthesis and testing, progressively refining the molecules towards a potent and selective drug candidate.
Table 3: Hypothetical Combinatorial Library Design for this compound
| Core Scaffold | Variable Position 1 (R1 on N1) | Variable Position 2 (R2 at C5) | Variable Position 3 (R3 at C2) | Total Compounds |
| 2-(pyridin-3-yl)indoline | Set of 20 diverse alkyl and acyl groups | Set of 10 diverse functional groups (halogens, ethers, etc.) | Set of 10 diverse aryl and heteroaryl rings | 20 x 10 x 10 = 2,000 |
Future Challenges and Opportunities in Indoline-Based Drug Development
While the indoline scaffold holds immense promise, its development into therapeutic agents is not without challenges. However, these challenges also present significant opportunities for innovation. nih.govsciencedaily.com
Challenges:
Synthetic Complexity: The synthesis of highly substituted or complex indoline derivatives can be challenging. nih.govpolimi.it Developing efficient, scalable, and regiocontrolled synthetic methods is a continuous effort in medicinal chemistry. sciencedaily.comnih.gov
Selectivity: Because the indoline scaffold can interact with a wide range of biological targets, achieving high selectivity for a single desired target can be difficult. Off-target effects can lead to unwanted side effects.
Drug Resistance: As with many therapies, particularly in oncology and infectious diseases, the development of drug resistance is a major hurdle. nih.gov
Pharmacokinetics: Achieving desirable absorption, distribution, metabolism, and excretion (ADME) properties is a universal challenge in drug development that also applies to indoline-based compounds.
Opportunities:
Scaffold Versatility: The chemical tractability of the indoline ring allows for extensive modification, providing a rich platform for designing novel drugs for a multitude of diseases. nih.govnih.gov
Polypharmacology: The tendency of indolines to be promiscuous can be harnessed as an advantage in the MTDL approach for complex diseases. researchgate.net
Novel Mechanisms: The exploration of indoline chemical space may lead to the discovery of drugs with novel mechanisms of action, potentially overcoming existing resistance pathways.
Advanced Methodologies: The application of new synthetic methods, such as novel palladium-catalyzed reactions, can make previously inaccessible indoline structures available for development. sciencedaily.com Furthermore, computational and AI-driven approaches can accelerate hit identification and optimization.
Q & A
Q. What are the standard synthetic routes for 5-Ethyl-2-(pyridin-3-yl)indoline, and how are they optimized for purity?
- Methodological Answer : The synthesis typically involves cyclization or coupling reactions. For example:
- Cyclization : A substituted indole precursor reacts with pyridine derivatives under acidic or basic conditions. Temperature (80–120°C) and solvent polarity (e.g., DMF, THF) significantly affect yield .
- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling between halogenated indolines and pyridinyl boronic acids. Ligand choice (e.g., XPhos) and inert atmosphere (N₂/Ar) improve efficiency .
Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for purification. Purity is verified via HPLC (>95%) and NMR (absence of residual solvent peaks) .
| Synthetic Method | Yield (%) | Key Conditions | Characterization Techniques |
|---|---|---|---|
| Cyclization | 65–78 | H₂SO₄, 100°C | ¹H/¹³C NMR, LC-MS |
| Suzuki Coupling | 82–90 | Pd(OAc)₂, XPhos | HPLC, FT-IR |
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies protons on the ethyl group (δ 1.2–1.4 ppm, triplet) and pyridinyl protons (δ 8.3–8.7 ppm). ¹³C NMR confirms quaternary carbons in the indoline ring .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 237.149) and fragmentation patterns to validate the structure .
- X-ray Crystallography : Single-crystal diffraction resolves bond angles and confirms the planar geometry of the pyridine-indoline system .
Q. What factors influence the compound’s stability during storage?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation (UV-Vis monitoring shows λmax shifts after 72 hrs under light) .
- Moisture : Lyophilization reduces hydrolysis risk. Karl Fischer titration ensures residual H₂O <0.1% .
- Oxidation : Add antioxidants (e.g., BHT at 0.01% w/w) and use argon-purged vials .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading). For example, a 3² factorial design identified optimal Pd(OAc)₂ (2 mol%) and K₂CO₃ (3 equiv.) .
- Continuous Flow Chemistry : Reduces side reactions by maintaining precise temperature control (±2°C) and residence time (10–15 mins) .
- In Situ Monitoring : FT-IR or Raman spectroscopy tracks reaction progress, enabling real-time adjustments .
Q. What mechanistic insights explain the compound’s reactivity in biological systems?
- Methodological Answer :
- Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal electron density distribution, showing the pyridinyl nitrogen as a nucleophilic site .
- Isotopic Labeling : ¹⁴C-labeled ethyl groups track metabolic pathways in vitro (e.g., cytochrome P450-mediated oxidation) .
- Binding Assays : Surface plasmon resonance (SPR) measures affinity for targets like serotonin receptors (KD = 120 nM ± 15) .
Q. How can researchers address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values for kinase inhibition) and apply Cochran’s Q-test to identify heterogeneity sources (e.g., assay protocols) .
- Reproducibility Checks : Validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
- Structural Analogues : Synthesize derivatives to isolate variables (e.g., ethyl vs. methyl substituents) and clarify structure-activity relationships .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill coefficients. Report 95% confidence intervals .
- Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude anomalous replicates .
- Multivariate Analysis : PCA identifies confounding variables (e.g., solvent DMSO concentration) .
Q. How should researchers design experiments to study the compound’s photodegradation kinetics?
- Methodological Answer :
- Accelerated Testing : Expose samples to UV light (λ = 254 nm) at 25°C/60% RH. Collect time-point data (0–72 hrs) for Arrhenius plot analysis .
- Degradant Identification : LC-MS/MS compares fragmentation patterns of degraded vs. parent compounds .
- Quantum Yield Calculation : Use actinometry (ferrioxalate system) to quantify photoreaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
